molecular formula C24H26N2O7 B11254837 (E)-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

(E)-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B11254837
M. Wt: 454.5 g/mol
InChI Key: RZYWUUGKNFIARI-QPJJXVBHSA-N
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Description

The compound (2E)-N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOPYRROLIDIN-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE is a complex organic molecule featuring a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOPYRROLIDIN-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 2,3-dihydro-1,4-benzodioxin and the pyrrolidinone derivatives. These intermediates are then coupled through a series of condensation and cyclization reactions under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The aromatic and heterocyclic rings can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydrogenated products, which may alter its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled temperatures and pressures.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, the compound’s properties are leveraged for the development of advanced materials, such as polymers and coatings, that require specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of (2E)-N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOPYRROLIDIN-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOPYRROLIDIN-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE lies in its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H26N2O7

Molecular Weight

454.5 g/mol

IUPAC Name

(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C24H26N2O7/c1-29-20-10-15(11-21(30-2)24(20)31-3)4-7-22(27)25-16-12-23(28)26(14-16)17-5-6-18-19(13-17)33-9-8-32-18/h4-7,10-11,13,16H,8-9,12,14H2,1-3H3,(H,25,27)/b7-4+

InChI Key

RZYWUUGKNFIARI-QPJJXVBHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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